molecular formula C10H18N2O3 B6258144 methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate CAS No. 1822557-10-7

methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate

Cat. No. B6258144
CAS RN: 1822557-10-7
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate, also known as methyl 2-(2-oxoimidazolidin-1-yl)butanoate, is an organic compound derived from the chemical family of imidazolidinones. It is a white crystalline solid with a molecular weight of 184.22 g/mol. It is insoluble in water, but soluble in methanol, ethanol and other organic solvents. This compound has been studied in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Mechanism of Action

Methyl 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate is an organic compound that is used as a building block in organic synthesis. It is an intermediate in the synthesis of various compounds, and its mechanism of action is determined by the compounds it is used to synthesize. For example, 4-methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoic acid, which is synthesized from methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate, is an anti-inflammatory drug and works by inhibiting the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects
Methyl 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate is used in the synthesis of various compounds, and the biochemical and physiological effects of these compounds are determined by their mechanism of action. For example, 4-methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoic acid, which is synthesized from methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate, is an anti-inflammatory drug and works by inhibiting the activity of cyclooxygenase-2, an enzyme involved in inflammation. As a result, it reduces pain, swelling, and other symptoms associated with inflammation.

Advantages and Limitations for Lab Experiments

Methyl 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a white crystalline solid, which makes it easy to measure accurately in a laboratory setting. Additionally, it is insoluble in water, but soluble in methanol and other organic solvents, making it relatively easy to handle in a laboratory setting. A limitation is that the reaction to synthesize methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate is relatively slow and requires 8-10 hours to complete.

Future Directions

The use of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate in organic synthesis and pharmaceuticals has the potential to lead to new and improved compounds with better therapeutic effects. Additionally, further research could be done to explore new synthesis methods for this compound and to develop more efficient and cost-effective methods of synthesizing it. Additionally, further research could be done to explore the biochemical and physiological effects of compounds synthesized from methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate, as well as to investigate the potential for using this compound in the synthesis of other compounds with therapeutic effects.

Synthesis Methods

Methyl 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate can be synthesized by reacting ethyl 2-(2-oxoimidazolidin-1-yl)butanoate with methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction is complete after 8-10 hours and yields methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate as the major product.

Scientific Research Applications

Methyl 3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoate is used as a building block in organic synthesis. It is used to synthesize various compounds such as 4-methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoic acid, which is used in the synthesis of the anti-inflammatory drug ibuprofen. It is also used as a starting material for the synthesis of various other compounds such as 2-amino-3,3-dimethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate-2-(2-oxoimidazolidin-1-yl)butanoic acid, which is used in the synthesis of the anti-depressant drug fluoxetine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves the reaction of 3,3-dimethyl-2-butanone with ethyl chloroformate, followed by reaction with imidazole to form the intermediate compound, which is then reacted with methyl chloroformate to yield the final product.", "Starting Materials": [ "3,3-dimethyl-2-butanone", "ethyl chloroformate", "imidazole", "methyl chloroformate" ], "Reaction": [ "Step 1: 3,3-dimethyl-2-butanone is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate compound 3,3-dimethyl-2-(ethoxycarbonyl)butanone.", "Step 2: The intermediate compound is then reacted with imidazole in the presence of a base such as potassium carbonate to form the intermediate compound methyl 3,3-dimethyl-2-(2-imidazolidin-1-yl)butanoate.", "Step 3: The intermediate compound is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the final product, methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate." ] }

CAS RN

1822557-10-7

Product Name

methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.